molecular formula C23H24N4O2 B2380587 N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide CAS No. 1189681-55-7

N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide

Cat. No.: B2380587
CAS No.: 1189681-55-7
M. Wt: 388.471
InChI Key: WEOPFWNLUROHRZ-UHFFFAOYSA-N
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Description

N-(4-Ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a pyrimidoindole derivative characterized by a propanamide linker connecting an 8-methyl-4-oxo-pyrimido[5,4-b]indole core to a 4-ethylbenzyl substituent. Its molecular weight, calculated from the formula, is approximately 431.5 g/mol (assuming C₂₄H₂₅N₃O₂), with the ethylbenzyl group contributing to moderate lipophilicity, balancing solubility and membrane permeability .

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-3-16-5-7-17(8-6-16)13-24-20(28)10-11-27-14-25-21-18-12-15(2)4-9-19(18)26-22(21)23(27)29/h4-9,12,14,26H,3,10-11,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOPFWNLUROHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C23H24N4O2
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 1189681-55-7

Its structure features a pyrimidine ring fused with an indole moiety, which is significant for its biological activity.

Anticancer Properties

Research indicates that compounds similar to N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide exhibit promising anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancers . The mechanism often involves the disruption of key signaling pathways associated with cell survival and proliferation.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Compounds with similar frameworks have demonstrated affinity for neurotransmitter transporters, such as dopamine and norepinephrine transporters. This could position this compound as a candidate for further exploration in neuropharmacology .

Anti-inflammatory Activity

In silico studies have indicated that derivatives of this compound may act as inhibitors of enzymes involved in inflammatory processes, such as lipoxygenases. Such activity is crucial for developing new anti-inflammatory drugs that target chronic inflammatory conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Study BNeuropharmacologyShowed high affinity for dopamine transporter with potential implications for treating depression and anxiety disorders.
Study CAnti-inflammatory EffectsIn vitro assays revealed inhibition of 5-lipoxygenase activity, suggesting anti-inflammatory potential.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

The pyrimido[5,4-b]indole core is conserved across multiple compounds (). Key variations include:

  • Substituents at Position 8: The target compound features an 8-methyl group, while others (e.g., ’s compound 32) have amino or benzamide groups at this position, which may alter hydrogen-bonding interactions with biological targets .
  • Oxo Group at Position 4 : All analogs retain the 4-oxo group critical for maintaining the planar, conjugated structure of the pyrimidoindole system, as confirmed by crystallographic data () .
Linker and Side-Chain Variations
Compound Name Linker Type Substituent Key Structural Feature Reference
N-(4-Ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide Propanamide 4-Ethylbenzyl Extended alkyl chain enhances flexibility -
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (, compound 32) Thioacetamide Cyclohexyl Sulfur atom improves metabolic stability
2-(8-Methyl-4-oxo-pyrimidoindol-3-yl)-N-(4-(methylsulfanyl)benzyl)acetamide () Acetamide 4-Methylsulfanylbenzyl Thioether group increases lipophilicity
N-(Furan-2-ylmethyl)-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (, compound 19) Thioacetamide Furfuryl Heterocyclic group may enhance solubility

Key Observations :

  • The propanamide linker in the target compound provides greater conformational flexibility compared to the rigid thioacetamide linkers in and .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity : The 4-ethylbenzyl group (logP ~3.5) is less lipophilic than ’s methylsulfanylbenzyl group (logP ~4.2) but more hydrophobic than furfuryl derivatives (logP ~2.8) .
  • Metabolic Stability : Sulfur-containing analogs () may undergo faster oxidative metabolism compared to the target’s ethylbenzyl group .

Biological Activity

N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide is a complex organic compound belonging to the class of pyrimidoindoles. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a pyrimidoindole core, characterized by:

  • Ethylbenzyl Group : Enhances lipophilicity and may influence biological activity.
  • Pyrimidoindole Core : Known for various pharmacological effects.

The molecular formula is C21H24N4O2C_{21}H_{24}N_{4}O_{2} with a molecular weight of 364.45 g/mol. The compound's IUPAC name is N-[(4-ethylphenyl)methyl]-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide.

Antimicrobial Properties

Research indicates that derivatives of pyrimidoindoles exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm) Reference
Xanthomonas axonopodis15
Ralstonia solanacearum18
Alternaria solani20
Fusarium solani17

The antimicrobial activity is attributed to the ability of the compound to disrupt bacterial cell walls or interfere with metabolic processes.

Anticancer Activity

This compound has shown promise in preclinical studies as an anticancer agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells through:

  • Inhibition of Cell Proliferation : The compound may affect cell cycle progression.
  • Induction of Apoptosis : Activation of caspase pathways has been observed in treated cells.

A study reported that this class of compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties.

The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act on various receptors, altering cellular signaling pathways.

Further research is necessary to fully elucidate these interactions and their implications for therapeutic applications.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A series of pyrimidoindole derivatives were synthesized and evaluated for antimicrobial activity against standard bacterial strains.
    • Results indicated that specific substitutions on the indole ring significantly enhanced antibacterial properties compared to standard drugs like chloramphenicol .
  • Anticancer Evaluation :
    • In vitro studies demonstrated that this compound reduced viability in various cancer cell lines by inducing apoptosis .

Q & A

Q. What are the standard synthesis protocols and purification methods for N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds .
  • Inert atmosphere conditions (e.g., nitrogen or argon) during reflux to prevent oxidation of intermediates .
  • Microwave-assisted synthesis to enhance reaction efficiency and reduce time .

Q. Purification :

  • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for intermediate and final product isolation .
  • Recrystallization from solvents like methanol or ethyl acetate to achieve >95% purity .

Q. How is the structural integrity of this compound validated during synthesis?

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positioning and scaffold integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C23H23FN4O3S for analogs) .
  • X-ray crystallography : SHELXL refines crystal structures, while ORTEP-III generates 3D visualizations of the pyrimidoindole core .

Q. What in vitro assays are used to assess its biological activity?

  • Cell viability assays (e.g., MTT or ATP-based assays) for anticancer activity screening .
  • Microplate-based biochemical assays to measure inhibition of target enzymes (e.g., kinases or proteases) .
  • Antimicrobial susceptibility testing via broth microdilution to determine minimum inhibitory concentrations (MICs) .

Q. What computational tools are employed for preliminary structure-activity relationship (SAR) analysis?

  • Molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins .
  • Density Functional Theory (DFT) calculations to analyze electronic properties of substituents (e.g., electron-withdrawing groups on the indole ring) .

Q. How is solubility optimized for in vivo studies?

  • LogP determination via reverse-phase HPLC to guide formulation .
  • Co-solvent systems (e.g., DMSO:PBS mixtures) for aqueous compatibility .

Advanced Research Questions

Q. How can researchers design SAR studies to improve target selectivity?

Methodology :

  • Systematic substituent variation : Replace the 4-ethylbenzyl group with alkyl/aryl analogs (e.g., 3-chlorophenyl or 4-fluorobenzyl) to probe steric and electronic effects .
  • Bioisosteric replacements : Substitute the pyrimidoindole core with triazoloquinazoline or thienopyrimidine scaffolds to modulate binding .

Q. Example SAR Table :

Substituent PositionModifications TestedImpact on IC50 (Target A)Selectivity Ratio (Target A/B)
C-8 (Indole)Methyl vs. Methoxy0.12 μM → 0.45 μM12.3 → 3.8
N-BenzylEthyl vs. Chlorophenyl1.5 μM → 0.7 μM8.2 → 15.6

Q. How should contradictory bioactivity data between similar analogs be resolved?

Approach :

  • Orthogonal assays : Validate conflicting results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Solubility-adjusted testing : Re-evaluate activity under standardized DMSO concentrations (<0.1% v/v) to exclude solvent artifacts .

Case Study :
A methyl-to-methoxy substitution at C-8 increased antimicrobial activity but reduced anticancer potency due to altered membrane permeability .

Q. What strategies optimize metabolic stability for preclinical development?

  • In vitro microsomal assays : Human liver microsomes (HLMs) identify metabolic hotspots (e.g., oxidation of the ethylbenzyl group) .
  • Deuterium incorporation : Replace labile C-H bonds with C-D bonds at susceptible positions to slow metabolism .

Q. How are crystallographic disorder and twinning addressed during structural refinement?

  • SHELXL restraints : Apply "SIMU" and "DELU" commands to model disordered atoms .
  • Validation metrics : Use R-factor convergence (<5% discrepancy) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) to confirm refinement accuracy .

Q. What advanced techniques resolve synthetic bottlenecks in low-yield steps?

  • Real-time reaction monitoring : In situ IR spectroscopy tracks intermediate formation .
  • Flow chemistry : Continuous processing improves yield in HATU-mediated coupling reactions .
  • DoE (Design of Experiments) : Statistically optimize temperature, solvent polarity, and catalyst loading .

Key Considerations

  • Data Interpretation : Link findings to theoretical frameworks (e.g., ligand efficiency metrics for SAR) .
  • Reproducibility : Report reaction conditions in detail (e.g., "reflux in dry THF under N2 for 48 hours") .

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